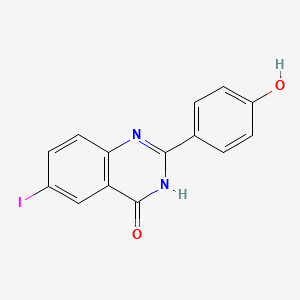
6-Iodo-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxyphenyl)-6-iodoquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a hydroxyphenyl group at the 2-position and an iodine atom at the 6-position of the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxyphenyl)-6-iodoquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxyaniline and 6-iodoanthranilic acid.
Cyclization Reaction: The 4-hydroxyaniline is reacted with 6-iodoanthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) to form the quinazolinone core.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The iodine atom can be reduced to form the corresponding hydroquinone derivative.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Amino or thiol-substituted quinazolinones.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Hydroxyphenyl)-6-iodoquinazolin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
類似化合物との比較
2-(4-Hydroxyphenyl)-4(3H)-quinazolinone: Lacks the iodine atom at the 6-position.
6-Iodoquinazolin-4(3H)-one: Lacks the hydroxyphenyl group at the 2-position.
4-Hydroxyquinazolin-2(1H)-one: Lacks both the iodine atom and the hydroxyphenyl group.
Uniqueness: 2-(4-Hydroxyphenyl)-6-iodoquinazolin-4(3H)-one is unique due to the presence of both the hydroxyphenyl group and the iodine atom, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
920275-63-4 |
|---|---|
分子式 |
C14H9IN2O2 |
分子量 |
364.14 g/mol |
IUPAC名 |
2-(4-hydroxyphenyl)-6-iodo-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H9IN2O2/c15-9-3-6-12-11(7-9)14(19)17-13(16-12)8-1-4-10(18)5-2-8/h1-7,18H,(H,16,17,19) |
InChIキー |
AYAUYOFZSHVAIF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)I)C(=O)N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Fluorophenyl)-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B15216488.png)
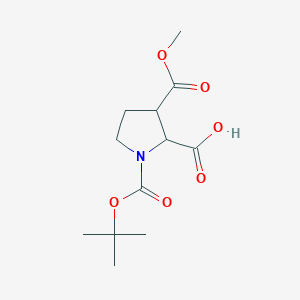

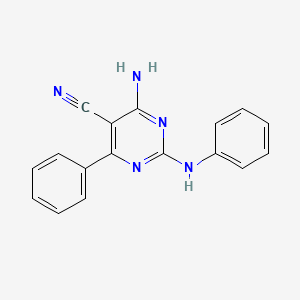
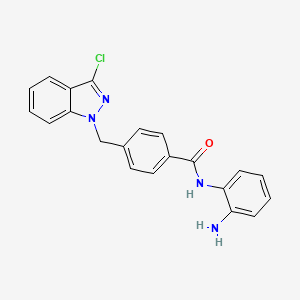
![N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B15216522.png)
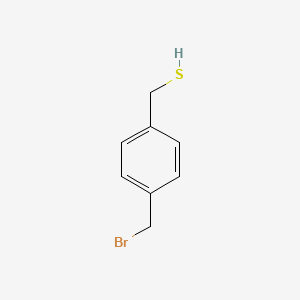
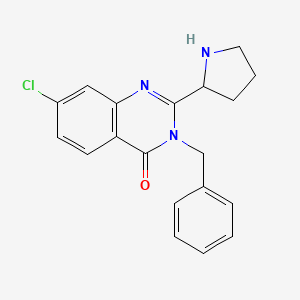
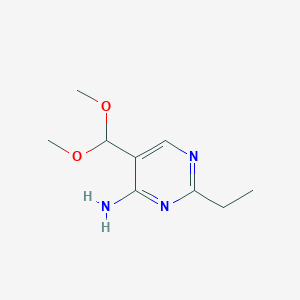

![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine](/img/structure/B15216562.png)
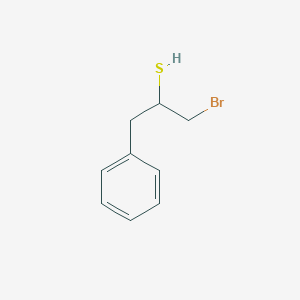
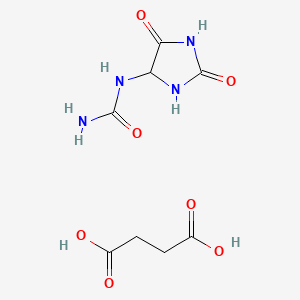
![2-Bromo-1-[2-(cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15216572.png)
